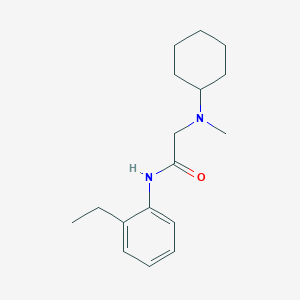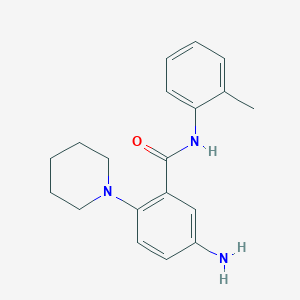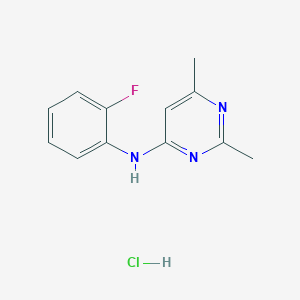
N-(4-anilinophenyl)-4-phenoxybutanamide
描述
N-(4-anilinophenyl)-4-phenoxybutanamide, commonly known as ANPPB, is a chemical compound with a molecular formula C22H23NO2. It is a white to off-white powder that is soluble in organic solvents like ethanol and methanol. ANPPB is widely used in scientific research due to its diverse range of applications. In
科学研究应用
ANPPB has a wide range of scientific research applications. It is used as a precursor in the synthesis of various pharmaceuticals like fenofibrate and clofibrate. ANPPB is also used as a reagent in the synthesis of fluorescent dyes and as a starting material in the synthesis of various organic compounds. ANPPB is used in the development of new drugs for the treatment of various diseases like cancer, obesity, and diabetes.
作用机制
ANPPB acts as a peroxisome proliferator-activated receptor (PPAR) agonist. PPARs are a group of nuclear receptors that play a crucial role in the regulation of various metabolic processes like glucose and lipid metabolism. ANPPB binds to PPARs and activates them, leading to the upregulation of various genes involved in metabolic processes. This activation leads to an increase in the breakdown of fatty acids and a decrease in the production of glucose, leading to a reduction in blood glucose levels and an increase in insulin sensitivity.
Biochemical and Physiological Effects
ANPPB has several biochemical and physiological effects. It has been shown to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes. ANPPB has also been shown to reduce triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels, leading to a reduction in the risk of cardiovascular diseases. ANPPB has anti-inflammatory effects and has been shown to reduce inflammation in animal models of various diseases.
实验室实验的优点和局限性
ANPPB has several advantages for lab experiments. It is a readily available and cost-effective compound. ANPPB is stable under normal laboratory conditions and can be stored for long periods without degradation. ANPPB is also easy to handle and can be synthesized using standard laboratory equipment. However, ANPPB has some limitations for lab experiments. It is a toxic compound and should be handled with care. ANPPB is also not very soluble in water, which can limit its use in some experiments.
未来方向
There are several future directions for the use of ANPPB in scientific research. ANPPB has shown promising results in animal models of various diseases, and further research is needed to explore its potential as a therapeutic agent. ANPPB can be used in the development of new drugs for the treatment of diabetes, obesity, and cardiovascular diseases. ANPPB can also be used as a tool in the study of PPARs and their role in metabolic processes. Further research is needed to explore the safety and efficacy of ANPPB in humans.
属性
IUPAC Name |
N-(4-anilinophenyl)-4-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c25-22(12-7-17-26-21-10-5-2-6-11-21)24-20-15-13-19(14-16-20)23-18-8-3-1-4-9-18/h1-6,8-11,13-16,23H,7,12,17H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIFTIZHPQQBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-benzodioxol-5-yl{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4647347.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4647354.png)
![1-[2-(methylthio)-5-(1-pyrrolidinylsulfonyl)benzoyl]azepane](/img/structure/B4647364.png)
![4-({2-[(anilinocarbonothioyl)amino]ethyl}amino)-4-oxobutanoic acid](/img/structure/B4647365.png)



![N-(3,4-dichlorophenyl)-2-{4-ethyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4647382.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4647403.png)
![4-propionylphenyl [(1-bromo-2-naphthyl)oxy]acetate](/img/structure/B4647418.png)
![N-(1-ethyl-3-{[(2-furylmethyl)amino]carbonyl}-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4647419.png)
![2-{2-[(2,4-dichlorobenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4647421.png)

